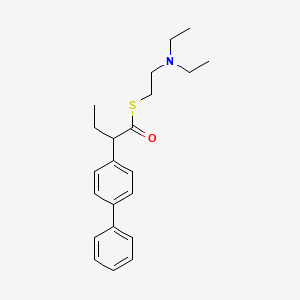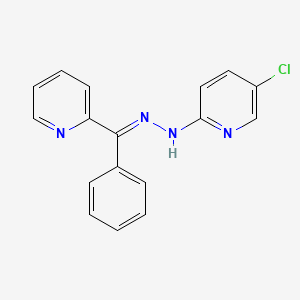
(E)-5-chloro-2-(2-(phenyl(pyridin-2-yl)methylene)hydrazinyl)pyridine
Vue d'ensemble
Description
This compound is a derivative of N′-(phenyl-pyridin-2-yl-methylene)-hydrazine . It has been reported to have antifungal and antimicrobial properties . It was found to enhance radiation-induced cell death in human lung carcinoma cells .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For example, a compound with a similar structure, N′-(phenyl-pyridin-2-yl-methylene)-hydrazine carbodithioic acid methyl ester (PHCM), was synthesized and used in studies for enhancing radiation-induced cell death . Another study reported the synthesis of nickel(II) complexes derived from N′-[(E)-phenyl(pyridin-2-yl)methylidene]benzohydrazide .Chemical Reactions Analysis
The chemical reactions involving this compound can be complex and depend on the specific conditions. A study reported the vibrational assignment of a similar compound, (E)-N’-(Pyridin-2-yl)methylene)nicotinohydrazide, using DFT/B3LYP/6-311++G(d,p) level of theory .Applications De Recherche Scientifique
JIB-04 (NSC693627) Applications in Scientific Research
Cancer Cell Growth Inhibition: JIB-04 has been identified as a blocker of Jumonji demethylase activity in cells, leading to the inhibition of cancer cell growth. It specifically alters transcriptional programs in cancer cells, causing cancer-specific cell death without affecting normal cells .
Selective Histone Demethylase Inhibition: This compound inhibits the demethylase activity of Jumonji enzymes both in vitro and in cells, targeting a specific subset of enzymes without impacting other a-ketoglutarate-dependent hydroxylases or histone-modifying enzymes .
Orientations Futures
The future directions for research on this compound could involve further exploration of its potential applications in medicine, given its reported antifungal, antimicrobial, and radiation-enhancing properties . Additionally, more studies could be conducted to fully understand its mechanism of action and to optimize its synthesis process.
Mécanisme D'action
Target of Action
JIB-04, also known as NSC693627 or (E)-5-chloro-2-(2-(phenyl(pyridin-2-yl)methylene)hydrazinyl)pyridine, is a pan-inhibitor that primarily targets the demethylase activity of the Jumonji family of histone lysine demethylases (KDMs) . These KDMs have distinct oncogenic functions based on their cellular localization, stimulating cancer cell proliferation, reducing the expression of tumor suppressors, and/or promoting the development of drug resistance .
Mode of Action
JIB-04 interacts with its targets, the KDMs, leading to the growth inhibition and cell cycle arrest of cancer cells . It has been shown to significantly attenuate cancer stem cell (CSC) tumorsphere formation, growth, relapse, migration, and invasion in vitro . Among KDMs, the deficiency of KDM4B, KDM4D, and KDM6B reduced the viability of the tumorspheres, suggesting their roles in the function of CSCs .
Biochemical Pathways
JIB-04 affects various cancer-related pathways, especially the PI3K/AKT pathway, which is crucial for cancer malignancy and the maintenance of CSCs . It has been found to downregulate E2F-regulated genes via the inhibition of the AKT2/FOXO3a/p21/RB axis . Furthermore, it has been shown to inhibit the Wnt/β-catenin signaling pathway, which is crucial for the proliferation and maintenance of colorectal cancer cells .
Pharmacokinetics
A study has developed a sensitive, specific, fast, and reliable UHPLC-MS/MS method for the quantification of JIB-04 in rat plasma samples . The study found that JIB-04 has an oral bioavailability of 44.4% in rats .
Result of Action
JIB-04 has been shown to induce cell apoptosis via activation of the p53/Bcl-2/caspase pathway . In vivo, JIB-04 lowers histone demethylase activity in tumors, reduces tumor burden, and prolongs cancer survival in mice .
Propriétés
IUPAC Name |
5-chloro-N-[(E)-[phenyl(pyridin-2-yl)methylidene]amino]pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN4/c18-14-9-10-16(20-12-14)21-22-17(13-6-2-1-3-7-13)15-8-4-5-11-19-15/h1-12H,(H,20,21)/b22-17+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHHFKWKMXWRVTJ-OQKWZONESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NNC2=NC=C(C=C2)Cl)C3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N\NC2=NC=C(C=C2)Cl)/C3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-5-chloro-2-(2-(phenyl(pyridin-2-yl)methylene)hydrazinyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of JIB-04?
A1: JIB-04 functions as a pan-inhibitor of Jumonji-family histone demethylases (JHDMs) [, , , , ]. It achieves this by disrupting the binding of oxygen to the Fe-dependent histone demethylase KDM4A/JMJD2A []. This inhibition leads to increased levels of trimethylated lysine residues on histones, effectively altering gene expression patterns [].
Q2: Which specific histone demethylases are known to be targeted by JIB-04?
A2: JIB-04 exhibits inhibitory activity against a broad range of histone demethylases, including but not limited to:
- KDM4A/JMJD2A: Implicated in macrophage polarization and protein synthesis [, ].
- KDM4B/JMJD2B: Involved in IL-13-mediated fibrosis and tumor growth [, ].
- KDM4D: Plays a role in energy balance regulation and AgRP expression [].
- KDM5A (JARID1A/RBP2) and KDM5B (JARID1B/PLU1): Associated with oncogenic activity and potential drug targets [].
- KDM6B: Regulates AKT2 expression and contributes to HCC malignancy [].
- MINA53: Identified as a potential HIV-1 latency-promoting gene [].
Q3: What are the downstream effects of JIB-04-mediated histone demethylase inhibition?
A3: The downstream consequences of JIB-04 treatment are diverse and depend on the specific cell type and context. Some observed effects include:
- Cell Cycle Arrest and Apoptosis: JIB-04 induces cell cycle arrest and promotes apoptosis in various cancer cell lines, including hepatocellular carcinoma, breast cancer, and Ewing sarcoma [, , , ].
- Inhibition of Cancer Stem-Like Cell Properties: JIB-04 effectively targets cancer stem cells in hepatocellular carcinoma, potentially reducing tumor relapse and metastasis [].
- Sensitization to Chemotherapy and Immunotherapy: Pre-treatment with JIB-04 enhances the sensitivity of cancer cells to chemotherapeutic drugs like doxorubicin and paclitaxel [, ]. It also synergizes with immunotherapy by upregulating PD-L1 expression [, ].
- Metabolic Reprogramming: JIB-04 can influence cellular metabolism, impacting processes like glycolysis, lipogenesis, and serine metabolism [, , ].
- Modulation of Immune Responses: JIB-04 can influence immune responses, both directly by affecting immune cell function and indirectly by altering tumor cell immunogenicity [, ].
Q4: How does JIB-04 affect the epigenetic landscape?
A4: By inhibiting histone demethylases, JIB-04 leads to an overall increase in histone methylation levels, particularly trimethylation marks like H3K9me3, H3K27me3, and H3K36me3 [, , , ]. These alterations in the epigenetic landscape can have profound effects on gene expression, potentially reactivating silenced tumor suppressor genes or inhibiting oncogene expression.
Q5: What are the potential therapeutic applications of JIB-04?
A5: JIB-04 has demonstrated promising antitumor activity in various preclinical models, suggesting its potential therapeutic utility in:
- Cancer: JIB-04 has shown efficacy in preclinical models of hepatocellular carcinoma [, ], breast cancer [, ], Ewing sarcoma [], rhabdomyosarcoma [], and leukemia []. It has also shown potential in overcoming drug resistance in gastric cancer [].
- Viral Infections: JIB-04 exhibits broad-spectrum antiviral activity, inhibiting the replication of viruses like SARS-CoV-2, porcine coronavirus, and HIV-1 [, ].
- Fibrosis: JIB-04 can attenuate IL-13-mediated fibrosis in bronchial fibroblasts, suggesting potential in treating asthma and other fibrotic diseases [].
Q6: What are the limitations of JIB-04 as a therapeutic agent?
A6: Despite its promise, several challenges need to be addressed:
- Off-Target Effects: As a pan-histone demethylase inhibitor, JIB-04 may affect multiple KDMs, potentially leading to off-target effects and toxicity [, ].
- Drug Resistance: Tumor cells can develop resistance to JIB-04, highlighting the need for combination therapies or strategies to mitigate resistance [, , ].
- Pharmacokinetic Profile: Further research is needed to optimize the pharmacokinetic properties of JIB-04, including its absorption, distribution, metabolism, and excretion (ADME) [, ].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




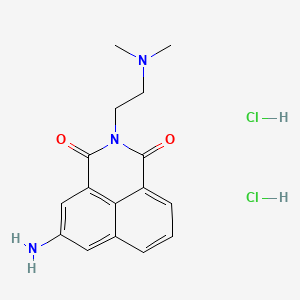


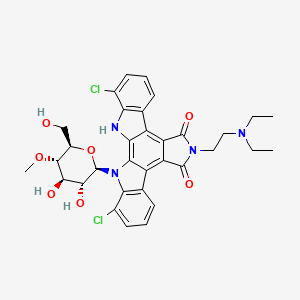
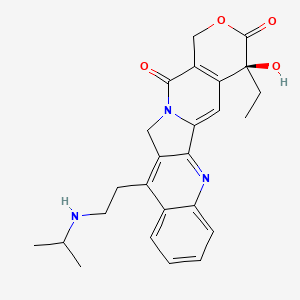
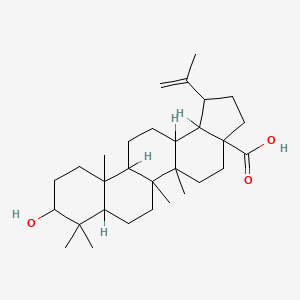
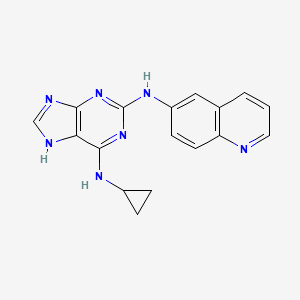
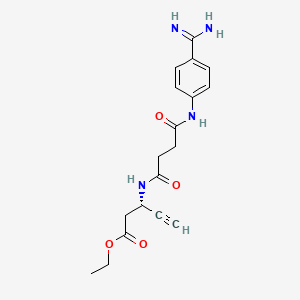
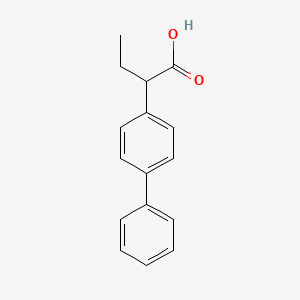
![(9,19-Dihydroxy-11,17-dimethyl-3,5,7,15,21-pentaoxo-6,22-dioxaheptacyclo[12.9.1.11,16.14,8.02,13.012,26.020,25]hexacosa-2(13),8,10,12(26),16(25),17,19-heptaen-24-yl) acetate](/img/structure/B1684239.png)
